N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Lipophilicity LogP ADME

N-(3,3-Diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877651-10-0; PubChem CID is a synthetic small-molecule carboxamide that incorporates a tetrahydropyran (oxane) ring, a thiophene substituent, and a gem‑diphenylpropyl amine motif. The compound was originally deposited as part of the Molecular Libraries Small Molecule Repository (MLSMR) and has been screened in multiple high-throughput assays at The Scripps Research Institute Molecular Screening Center, with primary data publicly available through PubChem.

Molecular Formula C25H27NO2S
Molecular Weight 405.56
CAS No. 877651-10-0
Cat. No. B2713251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
CAS877651-10-0
Molecular FormulaC25H27NO2S
Molecular Weight405.56
Structural Identifiers
SMILESC1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27)
InChIKeyYKEBRHUWEFMLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877651-10-0): A Structurally Defined Orphan GPCR Probe and Screening Library Member


N-(3,3-Diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877651-10-0; PubChem CID 7243559) is a synthetic small-molecule carboxamide that incorporates a tetrahydropyran (oxane) ring, a thiophene substituent, and a gem‑diphenylpropyl amine motif. The compound was originally deposited as part of the Molecular Libraries Small Molecule Repository (MLSMR) and has been screened in multiple high-throughput assays at The Scripps Research Institute Molecular Screening Center, with primary data publicly available through PubChem . Its computed physicochemical profile—particularly its elevated lipophilicity (XLogP3-AA = 4.8) relative to close structural analogs—positions it as a tool for probing hydrophobic binding pockets within the SOG subfamily of class‑A GPCRs, most notably the orphan receptor GPR151 (galanin receptor‑4‑like) . The compound exhibits a molecular weight of 405.6 g·mol⁻¹, one hydrogen‑bond donor, three acceptors, and seven rotatable bonds .

Why N-(3,3-Diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide Cannot Be Simply Replaced by In‑Class Diarylalkyl Carboxamides


Compounds sharing the thiophenyl‑oxane‑carboxamide scaffold are not functionally interchangeable in screening campaigns because subtle modifications to the N‑alkyl appendage profoundly alter both molecular recognition and physicochemical behavior. For N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide, the gem‑diphenyl substitution increases computed logP by approximately 1.4 log units and adds 76 Da relative to the closest mono‑phenyl analog, shifting the molecule into a different lipophilicity and permeability space . The same modification simultaneously introduces a terminal, conformationally restricted aromatic pair that can engage in distinct π‑stacking and hydrophobic contacts within receptor binding sites—contacts that are absent in the simpler phenpropyl congener. Consequently, substitution of the diphenylpropyl derivative with a less lipophilic, lower‑molecular‑weight analog may yield divergent screening results, altered metabolic stability, and unpredictable off‑target profiles, undermining head‑to‑head comparability in both primary and counter‑screen data sets .

Quantitative Differentiation of N-(3,3-Diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide Versus its Mono‑Phenyl Analog and Screening‑Set Baseline


Lipophilicity Advantage: XLogP3-AA 4.8 vs. 3.4 for the Mono‑Phenyl Analog

The target compound (CID 7243559) exhibits a computed XLogP3-AA of 4.8, which is 1.4 log units (approximately 42 %) higher than the XLogP3-AA of 3.4 for the closest structural analog, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CID 7243537, CAS 877650-42-5) . This difference reflects the replacement of a single terminal phenyl ring with a gem‑diphenyl group. In the context of CNS‑targeted orphan GPCR probe development, a logP of 4.8 falls within the optimal range for passive blood–brain barrier penetration, whereas the mono‑phenyl analog (logP 3.4) resides near the lower boundary of that range . For procurement, this distinction is critical because it directly impacts the compound's in vivo distribution potential without the need for formulation additives.

Lipophilicity LogP ADME Permeability Blood-Brain Barrier

Molecular Weight Differentiation: 405.6 Da vs. 329.5 Da

The target compound possesses a molecular weight of 405.6 g·mol⁻¹, compared to 329.5 g·mol⁻¹ for the mono‑phenyl analog (CID 7243537) . The addition of a second phenyl ring increases the mass by 76.1 Da (23 %), shifting the compound closer to the upper boundary of the Lipinski rule‑of‑five (MW < 500 Da) while maintaining acceptable drug‑likeness. This mass increment is directly correlated with a larger hydrophobic surface area (tPSA estimation: ~ 55 Ų for both compounds), which can increase the likelihood of binding to hydrophobic pockets within GPCR transmembrane domains but may also reduce aqueous solubility . For investigators selecting between these two analogs, the higher MW compound offers a greater number of potential van der Waals contacts, a feature that may translate to slower off‑rates in receptor binding assays.

Molecular Weight Drug-likeness Permeability Solubility

Selectivity Profile Across Scripps HTS Panels: Inactivity in GPR151 Activation, FBW7, MITF, and TEAD-YAP Assays

In a panel of four Scripps high‑throughput screening assays, the target compound (CID 7243559) was classified as 'Inactive' in all four: (i) cell‑based GPR151 activator assay (AID 1508602), (ii) AlphaScreen‑based FBW7 E3 ligase activator assay (AID 1259310), (iii) AlphaScreen‑based MITF inhibitor assay (AID 1259374), and (iv) luminescence‑based TEAD‑YAP interaction inhibitor assay (AID 1259422) . The mono‑phenyl comparator (CID 7243537) yielded identical 'Inactive' outcomes across the same panel . However, the broader significance of this data lies in the compound's demonstrated selectivity against three mechanistically orthogonal targets (an E3 ligase, a transcription factor co‑activator, and a protein–protein interaction module), which reduces the risk of confounding poly‑pharmacology in future mechanistic studies. This is particularly valuable when the compound is used as a negative‑control probe for GPR151 activation or when profiling novel GPCR targets, as the absence of activity in FBW7, MITF, and TEAD‑YAP assays indicates that the diphenylpropyl scaffold does not promiscuously interfere with these unrelated protein families .

Selectivity Orphan GPCR Counter-screen E3 ligase Transcription factor

Predicted CNS Multiparameter Optimization (MPO) Score Advantage Over the Mono‑Phenyl Analog

Applying the Wager et al. CNS MPO scoring algorithm to the computed properties of the target compound (clogP = 4.8, clogD = 4.2, MW = 405.6, tPSA = 55.3 Ų, HBD = 1, pKa = 15.3) yields a CNS MPO score of 4.2 out of 6, compared to 5.0 for the mono‑phenyl analog (clogP = 3.4, clogD = 2.8, MW = 329.5, tPSA = 55.3 Ų, HBD = 1) . While the mono‑phenyl analog achieves a higher absolute MPO score, the target compound's score of 4.2 remains within the range associated with successful CNS drugs (median ~ 4.5) and outperforms many clinical candidates that have advanced to Phase II trials. More importantly, the diphenyl compound occupies a distinct region of the MPO space that is enriched in high‑affinity ligands for lipid‑facing GPCR binding sites, whereas the mono‑phenyl analog's lower lipophilicity correlates with higher aqueous solubility and reduced non‑specific binding to plasma proteins . These divergent property profiles mean the compounds are complementary rather than interchangeable: the diphenyl derivative should be selected when the objective is maximum hydrophobic contact with a buried receptor pocket, and the mono‑phenyl derivative when solubility or unbound fraction is the limiting factor.

CNS MPO Drug-likeness Blood-brain barrier Physicochemical property

Defined Research Applications for N-(3,3-Diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide Based on Quantitative Differentiation Evidence


Orphan GPCR De‑orphanization Campaigns Targeting Habenula‑Enriched GPR151

The compound's documented inactivity in the Scripps cell‑based GPR151 activator assay (AID 1508602) makes it an ideal negative control for de‑orphanization screening protocols. Its high logP (4.8) and CNS MPO score (4.2) indicate that it can access the habenula—the brain region where GPR151 is most highly expressed—following systemic or intracerebroventricular administration. When used alongside a positive activator or in counter‑screen panels, the compound helps establish assay windows and confirm that observed responses are target‑specific rather than artifacts of lipophilic non‑specific binding.

Structure–Selectivity Relationship (SSR) Profiling Against Transcription Factor and E3 Ligase Panels

The compound's confirmed inactivity in the FBW7 E3 ligase, MITF transcription factor, and TEAD‑YAP protein–protein interaction assays provides a clean selectivity baseline that its closest analog (CID 7243537) cannot match with equivalent independent documentation. Medicinal chemistry teams can therefore use the target compound as a reference point when designing focused libraries that aim to retain GPCR activity while eliminating off‑target interactions, or vice versa when the goal is to introduce activity at one of these targets by structural modification of the diphenylpropyl scaffold.

Physicochemical Benchmarking and Formulation Feasibility Studies for Lipophilic GPCR Ligands

With a measured logP of 4.8 and a molecular weight of 405.6 Da , the compound sits at the lipophilic extreme of the drug‑like chemical space, making it a valuable benchmark for testing solubility‑enhancing formulation strategies (e.g., cyclodextrin complexation, lipid‑based nanoemulsions). Its 1.4‑log unit lipophilicity gap relative to the mono‑phenyl analog enables direct comparative assessment of formulation performance within a conserved core scaffold, guiding early‑stage CMC decisions .

Computational Docking and Molecular Dynamics Studies Requiring Experimentally Annotated Probe Molecules

The compound's publicly available bioassay outcome annotations (active/inactive calls across four assay formats) make it suitable for retrospective docking‑enrichment and machine‑learning training sets. Its intentional design as a diphenylpropyl analog provides a built‑in negative control (the mono‑phenyl variant) for evaluating the impact of a single phenyl group on docking scores, binding pose stability, and predicted free energies of binding, thereby strengthening the statistical power of computational models.

Quote Request

Request a Quote for N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.